molecular formula C22H21BrN4O3S B13377756 ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate

ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate

Cat. No.: B13377756
M. Wt: 501.4 g/mol
InChI Key: MCNUVZXIZAVBMR-KIBLKLHPSA-N
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Description

Ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions The thiophene ring is then synthesized and attached to the pyrazole ring

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods would need to consider the scalability of the synthesis and the cost-effectiveness of the reagents and processes used.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromo group in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a compound with fewer double bonds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity could lead to the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate include other pyrazole and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups or overall reactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. The presence of both a pyrazole and a thiophene ring, along with the bromo, cyano, and carboxylate groups, gives it unique chemical properties that can be exploited in various fields of research and industry.

Biological Activity

Ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound notable for its diverse structural features and potential biological activities. This compound contains functional groups such as a thiophene ring, a cyano group, and a pyrazole moiety, which contribute to its reactivity and biological profile. The presence of the bromo and cyano substituents enhances its pharmacological potential, making it a candidate for further studies in medicinal chemistry .

Molecular Formula and Weight

PropertyValue
Molecular Formula C22H21BrN4O3S
Molecular Weight 501.4 g/mol
IUPAC Name ethyl 5-[(E)-[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-cyano-3-methylthiophene-2-carboxylate
InChI Key MCNUVZXIZAVBMR-KIBLKLHPSA-N

Anticancer Properties

Research indicates that compounds with pyrazole and thiophene structures often exhibit significant biological activities, including anticancer effects. This compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cell proliferation in vitro .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. For example, compounds containing pyrazole rings have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is crucial for rapidly dividing cells .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the thiophene and cyano groups may enhance the compound's ability to disrupt microbial cell functions or inhibit growth .

Summary of Biological Activities

Activity TypeObserved Effects
Anticancer Inhibition of cell proliferation in cancer cell lines
Antimicrobial Potential inhibition of microbial growth
Enzyme Inhibition Interaction with DHODH leading to reduced cellular growth

Study on Pyrazole Derivatives

In a study assessing various pyrazole derivatives, compounds similar to ethyl 5-{...} were evaluated for their anticancer activity against different cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxicity .

Investigation of Antioxidant Properties

Another research effort focused on the antioxidant and antimicrobial activities of related pyrazole compounds. The findings suggested that modifications in the side chains could lead to improved bioactivity profiles, emphasizing the importance of structure–activity relationships (SAR) in drug design .

Properties

Molecular Formula

C22H21BrN4O3S

Molecular Weight

501.4 g/mol

IUPAC Name

ethyl 5-[(E)-[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C22H21BrN4O3S/c1-6-30-22(29)19-13(4)15(9-24)20(31-19)25-10-16-14(5)26-27(21(16)28)18-8-7-17(23)11(2)12(18)3/h7-8,10,26H,6H2,1-5H3/b25-10+

InChI Key

MCNUVZXIZAVBMR-KIBLKLHPSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=C(C(=C(C=C3)Br)C)C)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=C(C(=C(C=C3)Br)C)C)C)C#N)C

Origin of Product

United States

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